Britannin
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[(3aS,5R,5aS,6S,8S,8aS,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12+,13+,14+,15-,16-,17+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEGMONJOSAULB-IZZBGLMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1[C@H](C[C@@H]3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Britanin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Britanin, a sesquiterpene lactone of significant interest in the scientific community. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the molecular pathways influenced by this compound.
Britanin (C₁₉H₂₆O₇) is a pseudoguaianolide-type sesquiterpene lactone found in various Inula species.[1][2] It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potent anti-tumor properties.[2][3] This document serves as a detailed resource, consolidating key technical information to facilitate further research and development.
Physical and Chemical Properties of Britanin
The following table summarizes the key physical and chemical properties of Britanin. This data is essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆O₇ | [4][5][6] |
| Molecular Weight | 366.41 g/mol | [4][5][6] |
| Appearance | White to off-white solid/crystals | [4] |
| Melting Point | 189-191 °C | [4] |
| Boiling Point (Predicted) | 491.8 ± 45.0 °C | [4] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 14.08 ± 0.70 | [4] |
| Solubility | Soluble in DMSO, methanol, ethanol, and other organic solvents. | [4] |
| Storage Temperature | 4°C, protect from light. | [4] |
| IUPAC Name | [(3aS,5R,5aS,6S,8S,8aS,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate | [5] |
| CAS Number | 33627-28-0 | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are methodologies for key experiments related to Britanin.
1. Isolation and Purification of Britanin (General Protocol)
Caption: General workflow for the isolation and characterization of Britanin.
-
Extraction: Powdered root of the Inula species is refluxed with a solvent such as dichloromethane.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography, often using silica gel or Sephadex, with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
-
Purification: Fractions showing biological activity are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate pure Britanin.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.
2. Spectroscopic Analysis of Britanin
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of Britanin. Key signals would include those for the methyl groups, the protons and carbons of the azulene core, and the characteristic signals for the α-methylene-γ-lactone moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum of Britanin would show characteristic absorption bands for its functional groups, including C=O stretching for the lactone and ester groups, and O-H stretching for the hydroxyl group.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and molecular formula of Britanin. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.
3. Western Blot Analysis for Bcl-2 and Bax Expression
This protocol is used to investigate the effect of Britanin on the expression of apoptosis-related proteins.
-
Cell Lysis: Cancer cells (e.g., MCF-7 breast cancer cells) are treated with Britanin for a specified time. The cells are then harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bcl-2 and Bax. A loading control antibody (e.g., β-actin) is also used.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of Bcl-2 and Bax in treated versus untreated cells.
Signaling Pathways Modulated by Britanin
Britanin exerts its biological effects, particularly its anticancer activities, by modulating several key signaling pathways.
1. NF-κB/ROS Pathway
Britanin has been shown to interfere with the NF-κB (Nuclear Factor kappa B) pathway, a critical regulator of inflammation and cell survival.[1][7] This is often linked to its ability to modulate Reactive Oxygen Species (ROS) levels within the cell.
Caption: Britanin's interference with the NF-κB/ROS signaling pathway.
2. Keap1-Nrf2 Pathway
Britanin can block the Keap1-Nrf2 pathway.[1][7] It does so by covalently binding to a cysteine residue on Keap1, which prevents the degradation of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes.
Caption: Blockade of the Keap1-Nrf2 pathway by Britanin.
3. c-Myc/HIF-1α/PD-L1 Axis
Britanin can modulate the c-Myc/HIF-1α signaling axis, which leads to a downregulation of the immune checkpoint protein PD-L1.[1][7] This can enhance the anti-tumor immune response.
Caption: Modulation of the c-Myc/HIF-1α/PD-L1 axis by Britanin.
4. Mitochondrial Apoptotic Pathway
In cancer cells, Britanin can induce apoptosis through the mitochondrial pathway.[8] It increases the generation of ROS, which leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[8] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspases.
Caption: Induction of the mitochondrial apoptotic pathway by Britanin.
5. PI3K/Akt/NF-κB Signaling Pathway
Britanin has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway in human prostate cancer cells, leading to decreased cell proliferation and migration.[9]
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by Britanin.
This technical guide provides a solid foundation for researchers and professionals working with Britanin. The compiled data and outlined protocols, along with the visual representation of its mechanisms of action, should aid in the design of future studies and the development of this promising natural compound for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- 9. convention2.allacademic.com [convention2.allacademic.com]
The Molecular Mechanism of Action of Britanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Britanin, a naturally occurring sesquiterpene lactone, has garnered significant attention in oncological research for its potent anti-tumor activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which Britanin exerts its effects on cancer cells. By elucidating the signaling pathways and molecular targets of this compound, we aim to provide a comprehensive resource for researchers and professionals in drug development.
Data Presentation: In Vitro Cytotoxicity of Britanin
Britanin has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, offering a quantitative perspective on its potency.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| MCF-7 | Breast Cancer | 9.6 | Not Specified | [1] |
| MDA-MB-468 | Breast Cancer | 6.8 | Not Specified | [1] |
| HepG2 | Liver Cancer | 6.9 | 48 | [1] |
| HuH-7 | Liver Cancer | 27.86 ± 1.35 | 24 | [2] |
| SMMC-7721 | Liver Cancer | 28.92 ± 1.09 | 24 | [2] |
| HepG2 | Liver Cancer | 15.69 ± 1.58 | 24 | [2] |
| HuH-7 | Liver Cancer | 8.81 ± 0.95 | 48 | [2] |
| SMMC-7721 | Liver Cancer | 8.12 ± 1.15 | 48 | [2] |
| HepG2 | Liver Cancer | 6.86 ± 1.05 | 48 | [2] |
| BEL 7402 | Liver Cancer | 2.702 | Not Specified | [3] |
| HepG2 | Liver Cancer | 6.006 | Not Specified | [3] |
| AsPC-1 | Pancreatic Cancer | 30 ± 4.61 | Not Specified | [2] |
| PANC-1 | Pancreatic Cancer | 40 ± 5.63 | Not Specified | [2] |
| PANC-1 | Pancreatic Cancer | 1.348 | Not Specified | [2][4] |
| BxPC-3 | Pancreatic Cancer | 3.367 | Not Specified | [2][4] |
| MIA CaPa-2 | Pancreatic Cancer | 3.104 | Not Specified | [2][4] |
| BGC-823 | Gastric Cancer | 4.999 | Not Specified | [2] |
| SGC-7901 | Gastric Cancer | 2.243 | Not Specified | [2] |
Core Molecular Mechanisms of Action
Britanin's anti-cancer effects are multifaceted, primarily revolving around the induction of apoptosis and autophagy, and the modulation of key signaling pathways that govern cell survival, proliferation, and immune response. A central mechanism is the generation of Reactive Oxygen Species (ROS), which acts as a critical upstream event triggering multiple downstream signaling cascades.[1][5]
Induction of Apoptosis via the Mitochondrial Pathway
Britanin is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[2][5] This process is initiated by the Britanin-induced generation of ROS.[1][5] Elevated ROS levels lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax.[2][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates caspase-3, a key executioner caspase, which orchestrates the dismantling of the cell.[5]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and immune responses, and its aberrant activation is common in many cancers.[6] Britanin has been shown to suppress the NF-κB signaling pathway.[2][4] It achieves this by reducing the levels of key proteins in the NF-κB family, such as p50 and p65, and notably, it significantly decreases the phosphorylated (active) form of p65.[3][4] By inhibiting the NF-κB pathway, Britanin can reduce the expression of downstream target genes that promote cancer cell proliferation and survival.
Regulation of the AKT-FOXO1 Signaling Axis
In pancreatic cancer cells, Britanin's apoptotic effects are also mediated through the AKT-FOXO1 signaling pathway.[5] Britanin decreases the phosphorylation of AKT, a kinase that promotes cell survival.[5] This inhibition of AKT leads to the nuclear accumulation of the transcription factor FOXO1.[5] In the nucleus, FOXO1 upregulates the expression of its target gene, BIM, a pro-apoptotic member of the Bcl-2 family, further contributing to the induction of apoptosis.[5]
Activation of the AMPK Pathway and Induction of Autophagy
In liver cancer cells, Britanin activates the AMP-activated protein kinase (AMPK) pathway.[1] This activation is also linked to the production of ROS.[1] The activation of AMPK by Britanin leads to the induction of both apoptosis and autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer.[1]
Downregulation of PD-L1 Expression
Britanin has been shown to down-regulate the expression of Programmed Death-Ligand 1 (PD-L1) in various cancer cell types.[1] PD-L1 is a crucial immune checkpoint protein that cancer cells often exploit to evade the immune system. The downregulation of PD-L1 by Britanin is mediated through the inhibition of the interaction between hypoxia-inducible factor 1 alpha (HIF-1α) and c-Myc.[1] This suggests that Britanin may have immunomodulatory effects, potentially enhancing anti-tumor immunity.
Inhibition of the GSK-3β/β-catenin Signaling Pathway
In hepatocellular carcinoma, Britanin has been found to inhibit tumor development and metastasis by targeting the GSK-3β/β-catenin signaling pathway.[7] It upregulates the expression of GSK-3β and downregulates the expression of its phosphorylated (inactive) form, p-GSK-3β, as well as β-catenin.[7] This leads to an increase in E-cadherin and a decrease in N-cadherin, thereby inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[7]
Experimental Protocols: Key Methodologies
The investigation of Britanin's mechanism of action has employed a variety of standard molecular and cellular biology techniques. Below are brief overviews of the key experimental protocols cited in the literature.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. In the MTT assay, a yellow tetrazolium salt (MTT) is reduced by metabolically active cells to form a purple formazan product, which is then quantified spectrophotometrically.
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of Britanin for a specified duration.
-
Add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Apoptosis Detection
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
General Protocol:
-
Treat cells with Britanin.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.
-
-
-
Hoechst 33342 Staining:
-
Principle: This fluorescent stain binds to the minor groove of DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to brightly stained, condensed, or fragmented nuclei, which can be visualized by fluorescence microscopy.
-
General Protocol:
-
Grow and treat cells on coverslips or in culture plates.
-
Stain the cells with Hoechst 33342 solution.
-
Wash the cells.
-
Observe the nuclear morphology under a fluorescence microscope.
-
-
-
Caspase-3 Activity Assay:
-
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific substrate for caspase-3 is labeled with a fluorophore or a chromophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.
-
General Protocol:
-
Lyse Britanin-treated cells to release cellular contents.
-
Add the caspase-3 substrate to the cell lysate.
-
Incubate to allow for the enzymatic reaction.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
-
General Protocol:
-
Prepare protein lysates from control and Britanin-treated cells.
-
Determine protein concentration using an assay like the BCA assay.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Conclusion
Britanin is a promising anti-cancer agent that operates through a complex and interconnected network of molecular mechanisms. Its ability to induce ROS production serves as a central hub, triggering apoptosis through the mitochondrial pathway and modulating key signaling cascades such as NF-κB, AKT-FOXO1, and AMPK. Furthermore, its capacity to downregulate PD-L1 and inhibit the GSK-3β/β-catenin pathway highlights its potential for both direct cytotoxicity and immunomodulation. This in-depth understanding of Britanin's molecular action provides a solid foundation for its further preclinical and clinical development as a novel therapeutic strategy for various malignancies.
References
- 1. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Britanin – a beacon of hope against gastrointestinal tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. A novel natural product, britanin, inhibits tumor growth of pancreatic cancer by suppressing nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis through AKT-FOXO1 pathway in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits hepatocellular carcinoma development and metastasis through the GSK-3β/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Britanin: A Technical Guide for Drug Development Professionals
Abstract
Britanin, a sesquiterpene lactone primarily isolated from plants of the Inula genus, has garnered significant attention within the scientific community for its potent anti-tumor, anti-inflammatory, and antioxidant properties.[1] This technical whitepaper provides a comprehensive overview of the known molecular targets and mechanisms of action of Britanin, with a focus on its potential therapeutic applications in oncology. We consolidate findings from numerous in vitro and in vivo studies to present a detailed analysis of the signaling pathways modulated by this promising natural compound. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential clinical translation of Britanin and its derivatives.
Introduction
Britanin (C₁₉H₂₆O₇) is a pseudoguaianolide-type sesquiterpene lactone characterized by a highly reactive α-methylene-γ-lactone moiety, which is believed to be crucial for its biological activities.[2] Extensive research has demonstrated that Britanin exerts cytotoxic and cytostatic effects across a wide range of cancer cell lines, including but not limited to breast, prostate, pancreatic, and leukemia cancer cells.[1][3][4][5] Its multi-target and multi-pathway mechanism of action makes it a compelling candidate for further drug development, potentially addressing the complexities of cancer biology and treatment resistance.[2]
Key Therapeutic Targets and Signaling Pathways
Britanin's anti-cancer effects are mediated through the modulation of several critical signaling pathways that govern cell proliferation, survival, apoptosis, and inflammation. The following sections detail the primary molecular pathways affected by Britanin.
Induction of Apoptosis
A primary mechanism of Britanin's anti-tumor activity is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of multiple signaling cascades.
In human prostate cancer cells, Britanin has been shown to inhibit cell growth by downregulating the expression of key proteins in the PI3K/Akt/NF-κB pathway.[3] Specifically, it reduces the levels of phosphoinositide 3-kinase (PI3K), phosphorylated Akt (pAkt), nuclear factor-κB (NF-κB) p105/p50, and phosphorylated IκBα (pIκBα).[3] This cascade of inhibition ultimately leads to the upregulation of the pro-apoptotic protein Bax.[3]
Figure 1: Britanin's inhibition of the PI3K/Akt/NF-κB pathway.
In human pancreatic cancer cells, Britanin induces apoptosis through the generation of reactive oxygen species (ROS) and modulation of the AKT-FOXO1 pathway.[6] It decreases the phosphorylation of AKT, leading to the nuclear accumulation of the transcription factor FOXO1.[6] This, in turn, upregulates the pro-apoptotic target BIM, triggering the mitochondrial apoptotic pathway.[6]
Figure 2: Britanin's modulation of the AKT-FOXO1 signaling axis.
In MCF-7 breast cancer cells, Britanin has been observed to trigger apoptosis by blocking the JAK/STAT pathway.[7][8] It achieves this by decreasing the levels of phosphorylated JAK2 and STAT3 proteins.[7][8] This inhibition is accompanied by a significant elevation in the expression of the pro-apoptotic protein caspase-3.[4][7] Interestingly, in this cell line, Britanin did not significantly affect the levels of the anti-apoptotic proteins BCL2 and BCL2L1.[4][7]
Figure 3: Britanin's blockade of the JAK/STAT signaling pathway.
Cell Cycle Arrest
Britanin has been shown to impede the proliferative capacity of cancer cells by inducing cell cycle arrest. In breast cancer cells, low concentrations of Britanin reduced cell viability through the suppression of cyclin D1 and CDK4 proteins.[9] Furthermore, in HCT116 colon cancer cells, Britanin inhibited the expression of cyclin D1.[2] This suggests that Britanin can halt the progression of the cell cycle, thereby preventing cancer cell division.
Modulation of the Tumor Microenvironment and Immune Response
A significant aspect of Britanin's anti-cancer activity is its ability to modulate the tumor microenvironment and activate an anti-tumor immune response.[2][3] In vivo studies with prostate cancer models have shown that Britanin treatment upregulates the level of Interleukin-2 (IL-2), indicating an activation of the immune system against the tumor.[3]
Furthermore, Britanin has been found to modulate the c-Myc/HIF-1α signaling axis, which leads to a downregulation of the PD-1/PD-L1 immune checkpoint.[2] By inhibiting the interaction between c-Myc and HIF-1α, Britanin can repress the transcription of PD-L1, thereby enhancing the ability of cytotoxic T lymphocytes to recognize and kill tumor cells.[2]
Figure 4: Britanin's modulation of the immune checkpoint and immune response.
Inhibition of Autophagy
In addition to inducing apoptosis, Britanin has been shown to inhibit autophagy in MCF-7 breast cancer cells.[7][8] It was found to reduce the expression of several key autophagy factors, including ATG4, ATG5, Beclin1, and LCIII.[7][8] The dual role of Britanin in promoting apoptosis while inhibiting the pro-survival mechanism of autophagy further highlights its therapeutic potential.
Quantitative Data on Britanin's Efficacy
The cytotoxic effects of Britanin have been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC₅₀).
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 1.348 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 3.104 | [1] |
| BxPC-3 | Pancreatic Cancer | 3.367 | [1] |
| MCF-7 | Breast Cancer | Not explicitly stated, but significant cytotoxic effects observed at 25 µM.[4] | [4] |
| PC-3 | Prostate Cancer | Data on specific IC₅₀ not available in the provided results, but significant growth inhibition was observed.[3] | [3] |
| DU-145 | Prostate Cancer | Data on specific IC₅₀ not available in the provided results, but significant growth inhibition was observed.[3] | [3] |
| K562 | Chronic Myeloid Leukemia | Higher IC₅₀ compared to U937 cells.[5] | [5] |
| U937 | Acute Myeloid Leukemia | More sensitive to Britanin than K562 cells.[5] | [5] |
Experimental Protocols and Workflows
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the cited studies employ a range of standard molecular and cellular biology techniques. Below are generalized workflows for key experiments used to elucidate Britanin's mechanisms of action.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Figure 5: Generalized workflow for an MTT cell viability assay.
Gene Expression Analysis (qRT-PCR)
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to quantify the mRNA levels of target genes, providing insights into how Britanin affects gene expression.
Figure 6: Generalized workflow for qRT-PCR analysis.
Protein Expression Analysis (Western Blotting)
Western blotting is employed to detect and quantify the levels of specific proteins, such as phosphorylated and total forms of signaling proteins.
Figure 7: Generalized workflow for Western Blot analysis.
Conclusion and Future Directions
Britanin presents a compelling profile as a multi-targeted anti-cancer agent. Its ability to induce apoptosis, trigger cell cycle arrest, inhibit pro-survival autophagy, and modulate the tumor immune microenvironment underscores its potential for further therapeutic development. The primary signaling pathways implicated in its mechanism of action include the PI3K/Akt/NF-κB, AKT-FOXO1, JAK/STAT, and c-Myc/HIF-1α axes.
Future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Britanin, as well as its dose-dependent effects on tumor growth and the targeted signaling pathways.
-
Combination Therapies: Given its multi-targeted nature, Britanin could be investigated in combination with existing chemotherapeutic agents or immunotherapies to enhance efficacy and overcome treatment resistance.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of Britanin analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Biomarker Discovery: Identifying predictive biomarkers could help in selecting patient populations most likely to respond to Britanin-based therapies.
References
- 1. Britanin – a beacon of hope against gastrointestinal tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Britanin Exhibits Potential Inhibitory Activity on Human Prostate Cancer Cell Lines Through PI3K/Akt/NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses MCF-7 breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of this compound on Acute and Chronic Myeloid Leukemia Cells Through Inducing p21-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis through AKT-FOXO1 pathway in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses MCF-7 breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. turkjps.org [turkjps.org]
In vitro biological activities of Britanin
An In-Depth Technical Guide to the In Vitro Biological Activities of Britanin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Britanin, a sesquiterpene lactone primarily isolated from plants of the Inula genus, has garnered significant scientific interest due to its diverse and potent biological activities. Extensive in vitro research has demonstrated its significant anti-inflammatory and antioxidant properties, as well as notable anti-tumor activity across a range of cancer cell lines.[1] This technical guide provides a comprehensive overview of the in vitro biological activities of Britanin, with a focus on its anticancer effects. It summarizes key quantitative data, details the experimental protocols used for its evaluation, and illustrates the molecular pathways it modulates. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.
Anticancer Activities of Britanin
Britanin exhibits pleiotropic anticancer effects, primarily through the induction of apoptosis, inhibition of cell proliferation, and modulation of key oncogenic signaling pathways.[1][2] Its efficacy has been demonstrated in various cancer cell lines, including those of the breast, pancreas, and stomach.[1][2]
Cytotoxicity and Antiproliferative Effects
Britanin has shown potent dose-dependent cytotoxicity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, have been quantified in several studies.
Table 1: IC₅₀ Values of Britanin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| BGC-823 | Gastric Cancer | 4.999 | [1] |
| SGC-7901 | Gastric Cancer | 2.243 | [1] |
| PANC-1 | Pancreatic Cancer | 1.348 | [1][3] |
| MIA PaCa-2 | Pancreatic Cancer | 3.104 | [1][3] |
| BxPC-3 | Pancreatic Cancer | 3.367 | [1][3] |
| MCF-7 | Breast Cancer | 9.6 | [2] |
| MDA-MB-468 | Breast Cancer | 6.8 | [2] |
| HCT116 | Colorectal Cancer | Not specified | [1] |
| Hep3B | Liver Cancer | Not specified | [1] |
Induction of Apoptosis
A primary mechanism of Britanin's anticancer activity is the induction of programmed cell death, or apoptosis.[4][5] Studies have shown that Britanin triggers apoptosis through multiple signaling cascades.
-
Mitochondrial (Intrinsic) Pathway: Britanin has been observed to increase the generation of reactive oxygen species (ROS), which leads to a loss of the mitochondrial transmembrane potential (ΔΨm).[5] This disruption is followed by the release of cytochrome c from the mitochondria into the cytosol, a key step in initiating the intrinsic apoptotic pathway.[5] Furthermore, Britanin modulates the expression of the Bcl-2 family of proteins, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[4] This cascade culminates in the activation of caspase-9 and caspase-3.[4]
-
JAK/STAT Pathway Inhibition: In MCF-7 breast cancer cells, Britanin was found to induce apoptosis by blocking the JAK/STAT signaling pathway.[4] While it did not affect the total expression of JAK2 and STAT3 proteins, it effectively inhibited their phosphorylation and subsequent activation, which is a critical step for their function in promoting cell survival and proliferation.[4]
-
NF-κB Pathway Inhibition: In pancreatic and gastric cancer models, Britanin has been shown to suppress cell proliferation and migration by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[1][3][6] It achieves this by decreasing the levels of p65 and its phosphorylated form (p-p65), which are key components of the NF-κB complex.[3][6]
Modulation of Other Key Signaling Pathways
Beyond the direct induction of apoptosis, Britanin influences other signaling networks crucial for cancer progression:
-
Ras/RAF/MEK/ERK and mTOR Signaling: Britanin can inhibit the transcription of Programmed Death-Ligand 1 (PD-L1) by disrupting the Ras/RAF/MEK/ERK and mTOR/P70S6K/4EBP1 signaling pathways.[1] This action affects the communication between the oncogene Myc and hypoxia-inducible factor 1α (HIF-1α).[1]
-
Autophagy Inhibition: In MCF-7 cells, Britanin has been identified as an inhibitor of autophagy.[4] Since autophagy can contribute to drug resistance in cancer cells, Britanin's ability to hamper this process suggests its potential use as an adjuvant therapy to enhance the efficacy of other anticancer drugs.[4]
References
- 1. Britanin – a beacon of hope against gastrointestinal tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel natural product, britanin, inhibits tumor growth of pancreatic cancer by suppressing nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses MCF-7 breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a sesquiterpene lactone, inhibits proliferation and induces apoptosis through the mitochondrial signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo antitumour activity of Britanin against gastric cancer through nuclear factor-κB-mediated immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Britanin: A Sesquiterpene Lactone with Potent Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Britanin, a pseudoguaianolide-type sesquiterpene lactone, has emerged as a promising natural compound with a spectrum of biological activities, most notably its potent anti-cancer, anti-inflammatory, and anti-oxidant properties.[1] Isolated from various Inula species, Britanin has demonstrated significant anti-tumor effects in both in vitro and in vivo models, particularly against gastrointestinal, breast, and pancreatic cancers.[1][2] This technical guide provides a comprehensive review of the existing literature on Britanin, focusing on its mechanism of action, quantitative anti-cancer activity, and the experimental protocols utilized in its evaluation. Notably, a thorough review of the scientific literature reveals a significant lack of information on the synthesis and biological activities of Britanin derivatives, suggesting a potential area for future research and development.
Quantitative Data on Anti-Cancer Activity
The cytotoxic effects of Britanin have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 1.348 | [2] |
| BxPC-3 | Pancreatic Cancer | 3.367 | [2] |
| MIA CaPa-2 | Pancreatic Cancer | 3.104 | [2] |
| MCF-7 | Breast Cancer | 9.6 | [3] |
| MDA-MB-468 | Breast Cancer | 6.8 | [3] |
| HepG2 | Liver Cancer | 6.9 (48h treatment) | [3] |
| SGC-7901 | Gastric Cancer | 2.243 µmol/L | [1] |
| BGC-823 | Gastric Cancer | 4.999 µmol/L | [1] |
Mechanism of Action and Signaling Pathways
Britanin exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of autophagy.
Inhibition of the NF-κB Pathway
A primary mechanism of Britanin's action is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[2] In pancreatic cancer cells, Britanin treatment leads to a significant decrease in the levels of NF-κB family proteins, including p50, p65, and the phosphorylated form of p65 (P-p65).[2] The reduction in P-p65 is particularly noteworthy as it regulates the expression of numerous downstream targets involved in cell survival and proliferation.
Caption: Britanin inhibits the NF-κB signaling pathway.
Induction of the Mitochondrial Apoptotic Pathway
Britanin has been shown to induce apoptosis in breast cancer cells through the mitochondrial (intrinsic) pathway.[4] This involves an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[4] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[4]
Caption: Britanin induces apoptosis via the mitochondrial pathway.
Inhibition of the JAK/STAT Pathway
In MCF-7 breast cancer cells, Britanin has been observed to block the JAK/STAT signaling pathway by decreasing the levels of phosphorylated JAK2 and STAT3 proteins.[1] This inhibition contributes to its apoptotic effects. Furthermore, Britanin was also found to inhibit autophagy in these cells by reducing the expression of key autophagy factors such as ATG4, ATG5, Beclin1, and LCIII.[1]
Caption: Britanin inhibits the JAK/STAT signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature on Britanin are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Britanin and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with Britanin for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-JAK2, p-STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Britannin suppresses MCF-7 breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel natural product, britanin, inhibits tumor growth of pancreatic cancer by suppressing nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Targets and Signaling Pathways Activated by this compound and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Britanin from Inula britannica
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of Britanin, a bioactive sesquiterpene lactone, from the flowers of Inula britannica.
Introduction
Inula britannica, a member of the Asteraceae family, is a traditional medicinal plant known to be a rich source of various secondary metabolites, including terpenoids and flavonoids. Among these, the sesquiterpene lactone Britanin has garnered significant interest for its potential pharmacological activities. Notably, Britanin has been reported to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines through the inactivation of the NF-κB and MAPK signaling pathways.[1] This document outlines a robust methodology for the isolation and purification of Britanin for research and development purposes.
Data Presentation
The following table summarizes key quantitative data related to the Britanin content in Inula britannica and the outcomes of the purification process.
| Parameter | Value | Source |
| Plant Material | Dried Flowers of Inula britannica L. | [2] |
| Britanin Content in Dried Flowers | 0.19% (w/w) | [2] |
| Extraction Solvent | 95% Ethanol | [3] |
| Primary Purification | Silica Gel Column Chromatography | [3] |
| Secondary Purification | Sephadex LH-20 Column Chromatography | [3] |
| Final Purification | Preparative High-Performance Liquid Chromatography (HPLC) | [3] |
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of Britanin from Inula britannica.
Plant Material and Extraction
Objective: To extract a crude mixture of secondary metabolites, including Britanin, from the dried flowers of Inula britannica.
Materials:
-
Dried and pulverized flowers of Inula britannica L.
-
95% Ethanol (EtOH)
-
Reflux apparatus
-
Rotary evaporator
-
Filtration system (e.g., Whatman No. 1 filter paper)
Protocol:
-
Weigh 50 kg of dried and pulverized flowers of Inula britannica.
-
Place the plant material in a large-scale reflux apparatus.
-
Add 200 L of 95% EtOH to the flask.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the extract to separate the plant debris from the liquid extract.
-
Repeat the extraction process on the plant residue two more times with fresh 95% EtOH.
-
Combine all the ethanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract (approximately 1.8 kg).[3]
Solvent Partitioning
Objective: To fractionate the crude extract based on polarity to enrich the fraction containing Britanin.
Materials:
-
Crude extract from the previous step
-
Distilled water
-
Petroleum Ether
-
Dichloromethane (CH₂Cl₂)
-
Ethyl Acetate (EtOAc)
-
Separatory funnel (large volume)
Protocol:
-
Dissolve the 1.8 kg of crude extract in 20 L of distilled water.
-
Transfer the aqueous suspension to a large separatory funnel.
-
Perform liquid-liquid partitioning by adding 20 L of petroleum ether. Shake vigorously and allow the layers to separate. Collect the petroleum ether layer. Repeat this step two more times.
-
Subsequently, partition the remaining aqueous layer with 20 L of CH₂Cl₂. Repeat this step two more times and collect the CH₂Cl₂ fractions.
-
Finally, partition the aqueous layer with 20 L of EtOAc. Repeat this step two more times.
-
Combine the EtOAc fractions and concentrate them under reduced pressure to yield the EtOAc-soluble fraction (approximately 360 g). Britanin is expected to be enriched in this fraction.[3]
Purification by Column Chromatography
Objective: To separate the components of the EtOAc fraction to isolate Britanin using a series of column chromatography steps.
3.1. Silica Gel Column Chromatography
Materials:
-
EtOAc-soluble fraction
-
Silica gel (200-300 mesh)
-
Chromatography column
-
Solvent system: Dichloromethane (CH₂Cl₂) and Methanol (MeOH) gradient
Protocol:
-
Prepare a silica gel column.
-
Adsorb the 360 g of the EtOAc-soluble fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of CH₂Cl₂/MeOH, starting from 100:0 and gradually increasing the polarity to 1:1 (v/v).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing Britanin.[3]
3.2. Sephadex LH-20 Column Chromatography
Materials:
-
Britanin-containing fractions from the silica gel column
-
Sephadex LH-20
-
Chromatography column
-
Elution solvent: Dichloromethane (CH₂Cl₂) and Methanol (MeOH) (1:1, v/v)
Protocol:
-
Pool the fractions from the silica gel column that show the presence of Britanin.
-
Concentrate the pooled fractions.
-
Load the concentrated sample onto a Sephadex LH-20 column.
-
Elute the column with a 1:1 (v/v) mixture of CH₂Cl₂ and MeOH.
-
Collect fractions and monitor by TLC.[3]
3.3. Preparative HPLC
Objective: To achieve high-purity Britanin.
Materials:
-
Partially purified Britanin fractions
-
Preparative HPLC system with a C18 column
-
Solvent system: Acetonitrile (CH₃CN) and water
Protocol:
-
Dissolve the Britanin-containing fractions from the Sephadex LH-20 column in a suitable solvent.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Elute with a suitable gradient of acetonitrile in water (e.g., starting from a lower concentration and increasing, such as 35% or 50% CH₃CN in water, which was used for similar compounds).[3]
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for sesquiterpene lactones).[2]
-
Collect the peak corresponding to Britanin.
-
Verify the purity of the isolated Britanin using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of Britanin from Inula britannica.
Caption: Workflow for Britanin extraction and purification.
Signaling Pathway
This diagram depicts the inhibitory effect of Britanin on the LPS-induced inflammatory signaling pathway.
Caption: Britanin's inhibition of NF-κB and MAPK pathways.
References
- 1. Development and Characterization of Inula britannica Extract-Loaded Liposomes: Potential as Anti-Inflammatory Functional Food Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Britanin in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Britanin, a sesquiterpenoid lactone primarily found in plants of the Asteraceae family, such as those from the Inula genus, has garnered significant interest in the scientific community.[1] This is largely due to its promising pharmacological activities, including potent anti-inflammatory and anticancer properties. As research into the therapeutic potential of Britanin advances, the need for accurate and reliable quantitative analysis methods is paramount. High-Performance Liquid Chromatography (HPLC) offers a robust and precise technique for the quantification of Britanin in complex plant extracts, facilitating drug discovery, quality control, and formulation development.
This application note provides a detailed protocol for the quantification of Britanin in plant extracts using a validated HPLC method. It includes procedures for sample preparation, chromatographic conditions, and method validation, along with a summary of reported quantitative data.
Experimental Protocols
Sample Preparation
A critical step in the accurate quantification of Britanin is the efficient extraction of the analyte from the plant matrix.
a. Materials and Reagents:
-
Dried plant material (e.g., flowers, leaves)
-
Methanol (HPLC grade)
-
Ethanol (analytical grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Syringe filters (0.45 µm)
b. Extraction Protocol:
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Extraction Solvent: Prepare an ethanol-based solvent for extraction.
-
Extraction Process:
-
Weigh a precise amount of the powdered plant material (e.g., 1 gram).
-
Add a defined volume of the extraction solvent (e.g., 20 mL) to the plant material.
-
Sonication or maceration can be employed to enhance extraction efficiency. For instance, a one-hour shake followed by a 30-minute sonication has been shown to be effective for extracting sesquiterpene lactones.
-
-
Filtration: Filter the extract through a suitable filter paper to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated extract.
-
Sample Solution Preparation:
-
Dissolve a known amount of the dried extract in the HPLC mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system to prevent column blockage.
-
HPLC Method for Britanin Quantification
This method is based on a validated protocol for the determination of Britanin in Inula britannica flowers.[1]
a. Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent Technologies 1100 series or equivalent |
| Column | Supelco Discovery HS C18 (4.6 x 75 mm, 5 µm) |
| Mobile Phase | Water:Acetonitrile (65:35 v/v) with 0.05% Phosphoric Acid |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
b. Standard Preparation:
-
Prepare a stock solution of Britanin standard of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 0.25, 0.5, 1.0, 1.5, and 2.0 mg/mL).[1]
Method Validation
To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: The linearity of the method should be assessed by injecting the calibration standards and plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is desirable.[1]
-
Precision: The precision of the method should be evaluated by repeatedly injecting a sample and expressing the results as the relative standard deviation (RSD).
-
Accuracy: Accuracy can be determined by a recovery study, where a known amount of Britanin standard is spiked into a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of Britanin that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify Britanin in the presence of other components in the plant extract.
Data Presentation
The following table summarizes the quantitative data for Britanin found in the literature.
| Plant Species | Plant Part | Britanin Content (% w/w of dry material) | Reference |
| Inula britannica L. | Flowers | 0.19% | [1] |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for Britanin quantification.
Signaling Pathways of Britanin
Britanin has been shown to exert its anticancer effects by modulating several key signaling pathways.
1. PI3K/Akt/NF-κB Signaling Pathway
Caption: Britanin's inhibition of the PI3K/Akt/NF-κB pathway.
2. GSK-3β/β-catenin Signaling Pathway
Caption: Britanin's modulation of the GSK-3β/β-catenin pathway.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of Britanin in plant extracts. This protocol is particularly valuable for researchers in natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of Britanin. The provided workflow and signaling pathway diagrams offer a comprehensive overview for experimental planning and understanding the mechanism of action of this promising bioactive compound. Adherence to proper sample preparation and method validation procedures is crucial for obtaining accurate and reproducible results.
References
In Vivo Experimental Models for Studying Britanin's Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experimental models to investigate the therapeutic effects of Britanin, a sesquiterpene lactone with demonstrated anti-cancer and anti-inflammatory properties. The following sections outline methodologies for various cancer xenograft models and a common inflammatory model, summarize quantitative data from relevant studies, and visualize the key signaling pathways modulated by Britanin.
I. Anti-Cancer Effects of Britanin: Xenograft Models
Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer compounds. Britanin has shown significant tumor-suppressive effects in preclinical studies involving pancreatic, gastric, and hepatocellular carcinoma.
A. General Protocol for Subcutaneous Xenograft Tumor Models
This protocol provides a generalized workflow for establishing and evaluating the effect of Britanin on subcutaneous tumor growth in immunodeficient mice.
1. Animal Model and Cell Lines:
-
Animals: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 4-6 weeks old.
-
Cell Lines:
-
Pancreatic Cancer: PANC-1, BxPC-3, MIA PaCa-2
-
Gastric Cancer: BGC-823, SGC-7901, AGS
-
Hepatocellular Carcinoma: HepG2, BEL-7402
-
2. Experimental Workflow:
3. Detailed Protocol:
-
Cell Preparation and Implantation:
-
Culture selected cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS, often mixed with an equal volume of Matrigel to enhance tumor formation.
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into control and treatment groups.
-
-
Britanin Administration:
-
Prepare Britanin solution. While the exact vehicle can vary, a common approach is to dissolve Britanin in a small amount of DMSO and then dilute with saline or PBS to the final concentration.
-
Administer Britanin via intraperitoneal (i.p.) injection. Doses ranging from 5 mg/kg to 30 mg/kg have been reported in various studies. A common treatment schedule is daily or every other day for a period of 2-4 weeks.
-
The control group should receive the vehicle solution following the same administration schedule.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight every 2-3 days to assess treatment efficacy and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing, photography, and further analysis (e.g., histology, Western blotting).
-
B. Quantitative Data Summary: Anti-Tumor Efficacy of Britanin
| Cancer Type | Cell Line | Animal Model | Britanin Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Pancreatic Cancer | PANC-1 | Nude Mice | Not specified in abstract | Significant suppression of tumor progression | [1] |
| Gastric Cancer | BGC-823 | Nude Mice | Not specified in abstract | Significant suppression of tumor growth | [2] |
| Hepatocellular Carcinoma | BEL-7402 | Nude Mice | Not specified in abstract | Significant inhibition of tumor size | [3] |
| Hepatocellular Carcinoma | HepG2 | Mice | 7.5, 15, 30 mg/kg daily (i.p.) | Dose-dependent reduction in tumor growth | [4] |
| Breast Cancer | MDA-MB-231 luc | Mice | 5 mg/kg every 2 days for 27 days (i.p.) | Significant inhibition of tumor growth | [5] |
II. Anti-Inflammatory Effects of Britanin: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.
A. Experimental Workflow
B. Detailed Protocol
-
Animals: Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
Britanin
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control (e.g., Indomethacin or Dexamethasone)
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer Britanin, vehicle, or the positive control orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
III. Signaling Pathways Modulated by Britanin
Britanin exerts its therapeutic effects by modulating several key signaling pathways involved in cancer progression and inflammation.
A. NF-κB Signaling Pathway
Britanin has been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[1][2]
B. Keap1-Nrf2 Signaling Pathway
Britanin can also modulate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[6]
C. c-Myc/HIF-1α/PD-L1 Signaling Axis
Britanin has been found to modulate the c-Myc/HIF-1α signaling axis, leading to the downregulation of the immune checkpoint protein PD-L1.[6]
These protocols and data provide a comprehensive guide for researchers to design and execute in vivo studies to further elucidate the therapeutic potential of Britanin. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
References
- 1. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting HIF-1α abrogates PD-L1–mediated immune evasion in tumor microenvironment but promotes tolerance in normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) | MDPI [mdpi.com]
- 5. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Britanin in Cancer Research: A Detailed Overview for Scientists
Introduction:
Britanin, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest in oncological research. Exhibiting potent anti-inflammatory, antioxidant, and, most notably, anticancer properties, Britanin has been the subject of numerous studies aiming to elucidate its therapeutic potential. This document provides a comprehensive overview of the application of Britanin in cancer research, detailing its mechanisms of action, summarizing key quantitative data, and providing protocols for essential experimental procedures. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of Britanin have been quantified across a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and in vivo study findings from various research publications.
Table 1: IC50 Values of Britanin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Hepatocellular Carcinoma | BEL 7402 | 2.702 | Not Specified | [1] |
| HepG2 | 6.006 | Not Specified | [1] | |
| HepG2 | 6.9 | 48 h | [2] | |
| HepG2 | 15.69 ± 1.58 | 24 h | [3] | |
| HepG2 | 6.86 ± 1.05 | 48 h | [3] | |
| HuH-7 | 27.86 ± 1.35 | 24 h | [3] | |
| HuH-7 | 8.81 ± 0.95 | 48 h | [3] | |
| SMMC-7721 | 28.92 ± 1.09 | 24 h | [3] | |
| SMMC-7721 | 8.12 ± 1.15 | 48 h | [3] | |
| Pancreatic Cancer | PANC-1 | 1.348 | Not Specified | [4] |
| MIA PaCa-2 | 3.104 | Not Specified | [4] | |
| BxPC-3 | 3.367 | Not Specified | [4] | |
| AsPC-1 | 30 ± 4.61 | Not Specified | [3] | |
| PANC-1 | 40 ± 5.63 | Not Specified | [3] | |
| Gastric Cancer | BGC-823 | 4.999 | Not Specified | [3] |
| SGC-7901 | 2.243 | Not Specified | [3] |
Table 2: Summary of In Vivo Studies on Britanin
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Hepatocellular Carcinoma | Mice with HepG2 xenografts | 7.5, 15, and 30 mg/kg daily (intraperitoneal) | Dose-dependent reduction in tumor growth. | [2] |
| Hepatocellular Carcinoma | Mice with BEL 7402-luc xenografts | Not Specified | Marked reduction in tumor size observed via bioluminescence imaging. | [1][2] |
| Pancreatic Cancer | Mice with PANC-1 xenografts | Not Specified | Excellent inhibitory effects on tumor growth with very low toxicity. | [3] |
| Prostate Cancer | Mice with PC-3-LUC xenografts | Not Specified | Inhibition of tumor growth and upregulation of interleukin-2, indicating immune activation. | [5] |
Signaling Pathways Modulated by Britanin
Britanin exerts its anticancer effects by modulating a complex network of signaling pathways. The diagrams below, generated using Graphviz, illustrate the key molecular interactions and cascades affected by Britanin.
Caption: Britanin's modulation of the NFκB and ROS pathways.
Caption: Blockade of the Keap1-Nrf2 pathway by Britanin.
References
- 1. The Antitumor Effects of Britanin on Hepatocellular Carcinoma Cells and its Real-Time Evaluation by In Vivo Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones [mdpi.com]
- 3. Britanin – a beacon of hope against gastrointestinal tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel natural product, britanin, inhibits tumor growth of pancreatic cancer by suppressing nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Britanin Exhibits Potential Inhibitory Activity on Human Prostate Cancer Cell Lines Through PI3K/Akt/NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Britanin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Britanin, a sesquiterpene lactone, has garnered significant interest in biomedical research due to its potent anti-inflammatory and anti-cancer properties.[1] Extracted from plants of the Inula genus, this natural compound has been shown to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. These application notes provide a comprehensive guide for the preparation and use of Britanin in in vitro cell culture experiments, including detailed protocols and data presentation to facilitate reproducible research.
Physicochemical Properties and Handling
A thorough understanding of Britanin's chemical properties is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 33627-28-0 | ChemicalBook |
| Molecular Formula | C₁₉H₂₆O₇ | PubChem |
| Molecular Weight | 366.41 g/mol | PubChem |
| Appearance | White to off-white solid | ChemicalBook |
| Solubility | Soluble in DMSO, methanol, ethanol | ChemicalBook |
| Storage (Solid) | 4°C, protect from light | ChemicalBook |
| Storage (Stock Solution) | -20°C or -80°C for long-term storage | General Lab Practice |
Preparation of Britanin Stock Solution
Accurate preparation of a stock solution is the first step in ensuring reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Britanin.
Protocol: Preparation of a 10 mM Britanin Stock Solution in DMSO
Materials:
-
Britanin (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of Britanin:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.664 mg of Britanin (Molecular Weight = 366.41 g/mol ).
-
-
Dissolution:
-
Aseptically transfer the weighed Britanin to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO.
-
-
Mixing:
-
Vortex the solution until the Britanin is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is recommended to keep the final DMSO concentration below 0.1% for sensitive cell lines or long-term experiments.
In Vitro Efficacy of Britanin
Britanin has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for determining the effective concentration range for your experiments.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 1.348 | [2] |
| BxPC-3 | Pancreatic Cancer | 3.367 | [2] |
| MIA PaCa-2 | Pancreatic Cancer | 3.104 | [2] |
| SUP-T1 | T-cell Lymphoblastic Lymphoma | 5.661 | [3] |
| MOLT-4 | T-cell Lymphoblastic Lymphoma | 6.043 | [3] |
Experimental Protocols
The following are generalized protocols for common cell culture experiments involving Britanin. It is essential to optimize these protocols for your specific cell line and experimental objectives.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with Britanin using a colorimetric MTT assay.
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
Britanin stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Britanin Treatment:
-
Prepare serial dilutions of Britanin in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Britanin.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the Britanin concentration to determine the IC₅₀ value.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol describes the investigation of Britanin's effect on protein expression and phosphorylation within key signaling pathways.
Materials:
-
Target cells in culture
-
6-well cell culture plates
-
Britanin stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of Britanin for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-NF-κB p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mechanism of Action and Signaling Pathways
Britanin exerts its biological effects by modulating several critical signaling pathways. Understanding these pathways is key to designing mechanistic studies.
PI3K/Akt/NF-κB Signaling Pathway
Britanin has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation. Britanin treatment can lead to decreased phosphorylation of Akt and subsequent inhibition of NF-κB activation.
Caption: Britanin inhibits the PI3K/Akt/NF-κB pathway.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Britanin can modulate this pathway, impacting cellular redox homeostasis.
Caption: Britanin modulates the Keap1-Nrf2 antioxidant pathway.
c-Myc/HIF-1α Signaling Pathway
Britanin can also influence the c-Myc/HIF-1α axis, which plays a role in cancer cell metabolism and adaptation to hypoxic conditions.
Caption: Britanin affects the c-Myc/HIF-1α signaling axis.
Experimental Workflow
A typical workflow for investigating the effects of Britanin in cell culture is depicted below.
Caption: General workflow for Britanin cell culture experiments.
Conclusion
These application notes provide a foundational framework for utilizing Britanin in cell culture experiments. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and cell models. Careful attention to detail in the preparation and application of Britanin will contribute to the generation of high-quality, reproducible data, and further elucidate the therapeutic potential of this promising natural compound.
References
Troubleshooting & Optimization
Troubleshooting low yield in Britanin extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield during the extraction of Britanin from plant sources, primarily of the Inula genus.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of Britanin from Inula species?
A typical yield of Britanin from the dry flowers of Inula britannica L. is approximately 0.19%.[1] This value can serve as a benchmark for your extraction efficiency. Yields can vary depending on the plant species, geographical origin, harvest time, and the extraction method employed.
Q2: What part of the plant should I use for Britanin extraction?
Britanin is a sesquiterpene lactone found in various parts of plants from the Inula genus. However, the concentration of Britanin is often highest in the flowers.[1] While other parts like leaves and roots may contain Britanin, using the flowers is generally recommended for maximizing yield.
Q3: What are the most common solvents used for Britanin extraction?
Britanin is soluble in organic solvents like methanol, ethanol, and DMSO.[1] Ethanol is a commonly used solvent for the initial extraction of Britanin from plant material.[1] Other solvents such as petroleum ether have also been used in methods like reflux extraction. The choice of solvent will impact the overall yield and the purity of the initial extract.
Q4: How can I quantify the amount of Britanin in my extract?
High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantitative analysis of Britanin. A validated method for determining Britanin content in Inula britannica flower extracts uses a Supelco Discovery HS C18 column (4.6x75 mm) with a mobile phase of water:acetonitrile (65/35 v/v) containing 0.05% H3PO4. The flow rate is 0.7 ml/min, and detection is performed at 220 nm.[1]
Q5: Is Britanin sensitive to degradation during extraction?
Yes, as a sesquiterpene lactone, Britanin can be sensitive to certain conditions. Some sesquiterpene lactones have shown instability at a neutral pH of 7.4, especially at elevated temperatures (37°C), while they remain more stable at a slightly acidic pH of 5.5.[2] Additionally, prolonged exposure to high temperatures can lead to the degradation of sesquiterpene lactones. For instance, storage of an Arnica tincture at 25°C and 30°C resulted in a significant decrease in sesquiterpene lactone content over three years.[3][4] Therefore, it is crucial to control pH and temperature during the extraction and storage of Britanin-containing extracts.
Troubleshooting Guide for Low Britanin Yield
Low yield is a common issue in natural product extraction. This guide addresses specific problems you might encounter during the extraction of Britanin.
Problem 1: Low Overall Extract Yield
If the total weight of your crude extract is lower than expected, consider the following factors:
-
Choice of Solvent: The polarity of your solvent significantly impacts extraction efficiency. While Britanin is a primary target, the overall yield is influenced by all extracted compounds.
-
Plant Material Quality: The concentration of secondary metabolites like Britanin can vary based on the plant's growing conditions, harvest time, and storage.
-
Particle Size: Inefficient grinding of the plant material can limit solvent penetration and reduce the surface area available for extraction.
| Troubleshooting Steps for Low Overall Extract Yield |
| 1. Optimize Solvent Selection: Experiment with different solvents or solvent mixtures. For Inula species, methanol has been shown to yield a higher total amount of polyphenols and flavonoids compared to ethanol. |
| 2. Verify Plant Material Quality: Ensure your plant material was harvested at the optimal time and stored correctly (in a dry, dark place) to prevent degradation of bioactive compounds. |
| 3. Ensure Proper Grinding: Grind the dried plant material into a fine powder to maximize the surface area for solvent interaction. |
Problem 2: Low Purity of Britanin in the Crude Extract
A common issue, especially when extracting from roots, is the co-extraction of large amounts of undesirable compounds, which can complicate purification and reduce the final yield of Britanin.
-
Interfering Compounds: Inula roots are known to contain high concentrations of inulin (up to 44%), a polysaccharide that can be co-extracted, leading to a viscous and difficult-to-process extract.
-
Solvent Selectivity: Highly polar solvents may extract a wide range of compounds, including sugars and other polar substances, in addition to Britanin.
| Troubleshooting Steps for Low Britanin Purity |
| 1. Pre-treatment of Plant Material: If using roots, consider a pre-extraction step with a solvent like 70% ethanol to remove sugars, oligosaccharides, and other highly polar compounds before proceeding with the main extraction. |
| 2. Use a Sequential Extraction Approach: Start with a non-polar solvent to extract less polar compounds, including Britanin, and then proceed to more polar solvents if other compounds are of interest. |
| 3. Optimize Chromatographic Purification: Carefully select the stationary and mobile phases for your column chromatography to effectively separate Britanin from other co-extracted compounds. |
Problem 3: Suspected Degradation of Britanin
If you have a good overall yield but low levels of Britanin as confirmed by HPLC, your target molecule may be degrading during the extraction process.
-
Temperature: High temperatures used in some extraction methods, like reflux or Soxhlet, can lead to the degradation of thermolabile compounds like sesquiterpene lactones.
-
pH: As mentioned, sesquiterpene lactones can be unstable at neutral to alkaline pH. The pH of your extraction solvent, especially if using aqueous mixtures, can influence the stability of Britanin.
| Troubleshooting Steps for Suspected Britanin Degradation |
| 1. Use Milder Extraction Methods: Consider using extraction techniques that do not require high temperatures, such as maceration at room temperature or ultrasound-assisted extraction (UAE) with temperature control. |
| 2. Control the pH of the Extraction Solvent: If using aqueous solvent systems, ensure the pH is slightly acidic (around 5.5) to improve the stability of Britanin.[2] |
| 3. Minimize Extraction Time: Prolonged exposure to even moderate temperatures can contribute to degradation. Optimize your extraction time to be as short as possible while still achieving good efficiency. |
| 4. Proper Storage of Extract: Store your final extract at a low temperature (e.g., 4°C) in the dark to minimize degradation over time.[3][4] |
Data on Extraction Parameters
The following tables summarize quantitative data on how different extraction parameters can affect the yield of compounds from Inula species. While not all data is specific to Britanin, it provides valuable insights into optimizing your extraction process.
Table 1: Comparison of Total Phenolic and Flavonoid Content in Inula britannica Extracts Using Different Solvents
| Solvent | Total Polyphenol Content (mg GAE/g of dry extract) | Total Flavonoid Content (mg QUE/g of dry extract) |
| Methanol | 58.02 ± 1.44 | 21.69 ± 0.48 |
| Ethanol | 43.44 ± 1.14 | 13.91 ± 0.54 |
| Data from a study on the aerial parts of Inula britannica L.[5] |
Table 2: Extraction Yield from Inula viscosa Leaves Using Maceration with Different Solvents
| Solvent | Extraction Yield (%) |
| Ethanol | 22.8 |
| Chloroform | 21.4 |
| Ether | 19.7 |
| Data from a study on the leaves of Inula viscosa.[6] |
Experimental Protocols
This section provides a detailed methodology for the extraction and isolation of Britanin, based on established laboratory practices for sesquiterpene lactones.
Protocol: Extraction and Isolation of Britanin from Inula britannica Flowers
This protocol is adapted from methods used for the isolation of Britanin and other sesquiterpene lactones.
1. Plant Material Preparation:
-
Dry the flowers of Inula britannica at room temperature in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried flowers into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
3. Chromatographic Purification:
-
Prepare a silica gel column for chromatography.
-
Dissolve the crude ethanol extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding ethyl acetate. For example:
-
100% Chloroform
-
Chloroform:Ethyl Acetate (9:1)
-
Chloroform:Ethyl Acetate (8:2)
-
...and so on, up to 100% Ethyl Acetate.
-
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent with heating).
-
Combine the fractions that show a spot corresponding to a pure Britanin standard.
-
Evaporate the solvent from the combined pure fractions to obtain isolated Britanin.
4. Quantification (as described in FAQ 4):
-
Use a validated HPLC method to determine the purity and quantify the yield of the isolated Britanin.[1]
Visualizations
General Workflow for Britanin Extraction and Isolation
Caption: Workflow for Britanin extraction and purification.
Troubleshooting Logic for Low Britanin Yield
Caption: Troubleshooting logic for low Britanin yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing the synthesis of Britanin for higher purity
A comprehensive resource for researchers, scientists, and drug development professionals dedicated to achieving high-purity Britanin from natural sources.
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during the isolation and purification of Britanin, a sesquiterpenoid lactone isolated from Inula japonica. While total synthesis routes for Britanin are not yet extensively documented in publicly available literature, this resource focuses on optimizing established extraction and purification workflows to maximize purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for obtaining Britanin?
A1: Britanin is a natural product most commonly isolated from the plant Inula japonica. The dried aerial parts or flowers of the plant are typically used as the starting material for extraction.
Q2: Which solvents are most effective for the initial extraction of Britanin?
A2: The initial crude extraction of Britanin from Inula japonica is typically performed using solvents of intermediate polarity. Methanol, ethanol, or ethyl acetate are commonly employed to efficiently extract sesquiterpenoid lactones while minimizing the co-extraction of highly polar or non-polar impurities.
Q3: My crude extract has a low yield of Britanin. What are the possible causes?
A3: Low yields in the crude extract can stem from several factors:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for Britanin.
-
Incomplete Extraction: The extraction time may be too short, or the solvent-to-plant material ratio may be too low.
-
Degradation: Britanin, like many natural products, can be sensitive to heat and light. Prolonged exposure to high temperatures during solvent evaporation can lead to degradation.
-
Plant Material Quality: The concentration of Britanin in Inula japonica can vary depending on the plant's geographic origin, harvest time, and storage conditions.
Q4: What are the major impurities encountered during Britanin purification?
A4: Impurities commonly co-extracted with Britanin include other structurally similar sesquiterpenoid lactones, flavonoids, phenolic compounds, chlorophyll, and various plant lipids and waxes. These impurities can interfere with crystallization and downstream applications.
Q5: Which chromatographic techniques are best suited for purifying Britanin?
A5: A multi-step chromatographic approach is generally required to achieve high-purity Britanin. This typically involves:
-
Silica Gel Column Chromatography: An effective initial step to separate Britanin from less polar compounds like lipids and chlorophyll, as well as more polar compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used as a final polishing step to separate Britanin from other closely related sesquiterpenoid lactones that are difficult to remove with standard column chromatography. A C18 reversed-phase column is frequently used for this purpose.
Q6: I'm observing co-elution of impurities with Britanin during column chromatography. How can I improve separation?
A6: To improve separation and resolve co-eluting impurities, consider the following:
-
Solvent System Optimization: Experiment with different solvent systems of varying polarity. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can often provide better resolution than an isocratic elution.
-
Column Parameters: Use a smaller particle size silica gel for higher resolution. Increasing the column length can also improve separation.
-
Sample Loading: Overloading the column can lead to poor separation. Ensure the amount of crude extract loaded is appropriate for the column size.
Q7: How can I confirm the purity of my final Britanin sample?
A7: The purity of the isolated Britanin should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A sharp, symmetrical peak for Britanin with a flat baseline indicates high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound, ensuring it matches that of Britanin (366.4 g/mol ).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of Britanin and identify any residual impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation and purification of Britanin.
| Problem | Potential Causes | Recommended Solutions |
| Low Britanin Concentration in Crude Extract | Inefficient initial extraction. Degradation of the target compound. Poor quality of the plant material. | - Perform sequential extractions on the plant material to ensure complete recovery.- Use a different extraction solvent or a mixture of solvents.- Avoid excessive heat during solvent removal by using a rotary evaporator at a controlled temperature.- Source certified Inula japonica material if possible. |
| Persistent Green Color (Chlorophyll) in Purified Fractions | Inefficient removal during initial chromatographic steps. | - Use a less polar solvent system during the initial silica gel chromatography to retain chlorophyll on the column.- Perform a liquid-liquid partition with hexane against a more polar solvent like methanol to remove non-polar impurities. |
| Broad or Tailing Peaks in HPLC Analysis | Column overloading. Inappropriate mobile phase pH. Secondary interactions with the stationary phase. | - Reduce the concentration of the sample injected onto the HPLC column.- Adjust the pH of the mobile phase to ensure Britanin is in a neutral state.- Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites on the stationary phase. |
| Difficulty in Inducing Crystallization | Presence of impurities inhibiting crystal lattice formation. Supersaturation not achieved. Inappropriate solvent choice. | - Repurify the material using preparative HPLC to remove persistent impurities.- Slowly evaporate the solvent to gradually increase the concentration.- Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexane, acetone/water) to find an optimal system where Britanin is soluble at high temperatures but sparingly soluble at low temperatures. |
| Final Product is an Amorphous Solid, Not Crystalline | Rapid precipitation instead of slow crystallization. Residual solvent. | - Allow the crystallization solution to cool slowly and undisturbed.- Ensure the final product is thoroughly dried under a high vacuum to remove all traces of solvent. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Britanin
-
Extraction:
-
Air-dried and powdered aerial parts of Inula japonica (1 kg) are macerated with 95% ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.
-
The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
-
-
Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which typically contains the highest concentration of sesquiterpenoid lactones, is collected.
-
-
Silica Gel Column Chromatography:
-
The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (200-300 mesh).
-
The column is eluted with a gradient of hexane and ethyl acetate, starting from 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Britanin.
-
Britanin-rich fractions are combined and the solvent is evaporated.
-
Protocol 2: High-Purity Purification by Preparative HPLC
-
Sample Preparation:
-
The enriched fraction from the silica gel column is dissolved in a minimal amount of HPLC-grade methanol.
-
The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is typically effective. For example, starting with 40% methanol in water and increasing to 70% methanol over 30 minutes.
-
Flow Rate: Adjusted according to the column dimensions, typically 5-10 mL/min.
-
Detection: UV detection at a wavelength where Britanin shows significant absorbance (e.g., 210 nm).
-
-
Fraction Collection:
-
The peak corresponding to Britanin is collected.
-
The collected fraction is concentrated under reduced pressure.
-
-
Final Crystallization:
-
The purified Britanin is dissolved in a minimal amount of a hot solvent mixture, such as acetone/hexane.
-
The solution is allowed to cool slowly to room temperature, followed by further cooling at 4°C to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold hexane, and dried under a high vacuum.
-
Visualizing the Workflow and Relationships
To aid in understanding the experimental process and the logical connections between different stages of purification, the following diagrams are provided.
Caption: Workflow for the isolation and purification of Britanin from Inula japonica.
References
Technical Support Center: Enhancing Britanin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Britanin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Britanin and why is its solubility a concern for in vitro assays?
Britanin is a sesquiterpene lactone with demonstrated anti-inflammatory, antibacterial, and anticancer properties.[1][2] Like many natural compounds, Britanin is hydrophobic, leading to poor solubility in aqueous solutions commonly used for in vitro experiments, such as cell culture media. This can result in compound precipitation, leading to inaccurate and unreliable experimental outcomes.
Q2: What are the recommended solvents for dissolving Britanin?
Britanin is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1][2] For in vitro assays, DMSO is the most commonly used solvent due to its high solubilizing power and miscibility with aqueous media.[3][4]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. While some cell lines can tolerate up to 2%, a general recommendation is to keep the final DMSO concentration at or below 0.5% to minimize off-target effects.[5][6] It is crucial to perform a vehicle control experiment with the same concentration of DMSO to assess its impact on the specific cell line being used.
Q4: My Britanin, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?
This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Optimize DMSO Concentration: Use the lowest effective concentration of Britanin from a high-concentration stock to minimize the final DMSO percentage in the well.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of media or buffer, vortex gently, and then add this intermediate dilution to the final volume.
-
Use of Pluronic F-68: This non-ionic surfactant can help to stabilize the compound in the aqueous solution and prevent precipitation. A final concentration of 0.01-0.1% is often effective.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8][9][10] Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with Britanin in in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Britanin powder will not dissolve in the initial solvent. | Insufficient solvent volume or inappropriate solvent. | Increase the volume of the solvent (DMSO, methanol, or ethanol). Gentle warming (to no more than 37°C) and vortexing can also aid dissolution. |
| A clear Britanin/DMSO stock solution becomes cloudy over time. | The stock solution may be too concentrated and is precipitating out at room temperature or upon storage. | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, warm the aliquot to room temperature and vortex thoroughly. |
| Inconsistent results between experiments. | Precipitation of Britanin in the assay plate. | Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. If observed, implement the strategies mentioned in FAQ Q4 to improve solubility. |
| High background or off-target effects in the assay. | The concentration of the co-solvent (e.g., DMSO) is too high. | Determine the maximum tolerable DMSO concentration for your specific cell line and assay by running a dose-response curve for DMSO alone.[1][5][11] |
Quantitative Data Summary
While precise quantitative solubility data for Britanin in various solvents is not extensively documented in the available literature, the following table summarizes its known solubility characteristics.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | The solvent of choice for preparing high-concentration stock solutions for in vitro assays. |
| Methanol | Soluble[1][2] | Can be used as an alternative to DMSO for initial dissolution. |
| Ethanol | Soluble[1][2] | Another alternative organic solvent for dissolving Britanin. |
| Water | Poorly soluble | Britanin is a hydrophobic molecule with limited solubility in aqueous solutions. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Very poorly soluble | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a Britanin Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of Britanin powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the tube vigorously until the Britanin is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: General Protocol for a Cell Viability (MTT) Assay with Britanin
This protocol provides a general framework for assessing the cytotoxicity of Britanin using an MTT assay.[5][6][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the Britanin stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed the cytotoxic threshold for the cell line.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Britanin. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway Diagrams
Britanin has been shown to exert its biological effects through the modulation of several key signaling pathways, including the NF-κB and apoptosis pathways.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. BRITANIN | 33627-28-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromine | Br2 | CID 24408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
Technical Support Center: Overcoming Ibrutinib Resistance in Cancer Cell Lines
Disclaimer: The compound "Britanin" was not found in the scientific literature related to cancer cell lines. This guide focuses on Ibrutinib , a well-researched BTK inhibitor where resistance is a significant clinical and research challenge. We suspect "Britanin" may have been a typographical error.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive resources to understand, identify, and overcome Ibrutinib resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ibrutinib?
Ibrutinib is a first-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with the cysteine residue at position 481 (C481) in the active site of BTK, blocking its downstream signaling. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.
Q2: My cancer cell line is showing reduced sensitivity to Ibrutinib. What are the common mechanisms of resistance?
Resistance to Ibrutinib can be broadly categorized into two types:
-
On-target resistance: This primarily involves mutations in the BTK gene itself. The most common mutation is C481S, which prevents the covalent binding of Ibrutinib to BTK, reducing its inhibitory effect. Other, less frequent BTK mutations have also been identified.
-
Bypass signaling (Off-target resistance): Cancer cells can activate alternative signaling pathways to circumvent the BTK blockade. A common mechanism is the activation of PLCγ2, a downstream effector of BTK. Mutations in PLCG2 can lead to its constitutive activation, rendering the cells independent of BTK signaling for survival. Other bypass pathways may involve the activation of PI3K/AKT/mTOR or MAPK/ERK signaling.
Q3: How can I determine if my cell line has developed resistance to Ibrutinib?
The first step is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line is a strong indicator of resistance. To identify the mechanism, you can:
-
Sequence the BTK and PLCG2 genes: This will identify mutations associated with resistance.
-
Perform a Western blot analysis: Assess the phosphorylation status of BTK, PLCγ2, and downstream effectors like ERK and AKT to check for pathway activation.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Ibrutinib in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Create a growth curve for your specific cell line. |
| Ibrutinib Degradation | Prepare fresh Ibrutinib stock solutions in DMSO and store them in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | Ensure the incubation time for the viability reagent (e.g., MTT) is consistent across all plates and experiments. Follow the manufacturer's protocol strictly. |
| Cell Line Instability | If working with a newly generated resistant line, ensure it is stable. Periodically re-evaluate the IC50 and perform single-cell cloning to ensure a homogenous population. |
Problem 2: I have confirmed a BTK C481S mutation, but how can I overcome this resistance?
| Strategy | Description |
| Use a Next-Generation BTK Inhibitor | Employ a non-covalent, reversible BTK inhibitor that does not rely on binding to C481. Examples include acalabrutinib (partially reliant), zanubrutinib (partially reliant), and pirtobrutinib (non-covalent). |
| Combination Therapy | Combine Ibrutinib with an inhibitor of a bypass pathway. For instance, combining Ibrutinib with a PI3K inhibitor or a BCL-2 inhibitor (like Venetoclax) can be effective. |
| Target Downstream Effectors | Use inhibitors for downstream signaling molecules that may be constitutively active, such as inhibitors of SYK or LYN kinases. |
Quantitative Data Summary
The following tables summarize typical IC50 values for Ibrutinib in sensitive and resistant B-cell lymphoma cell lines. Note that these values can vary between laboratories and specific experimental conditions.
Table 1: Ibrutinib IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line (Disease) | Genotype | Ibrutinib IC50 (nM) | Reference |
| TMD8 (ABC-DLBCL) | Parental (BTK WT) | ~10 - 50 nM | |
| TMD8-R (ABC-DLBCL) | Resistant (BTK C481S) | >1,000 nM | |
| Jeko-1 (Mantle Cell Lymphoma) | Parental (BTK WT) | ~5 - 20 nM | |
| Jeko-1-R (Mantle Cell Lymphoma) | Resistant (BTK C481S) | >500 nM |
Table 2: Efficacy of Combination Therapies in Ibrutinib-Resistant Cells
| Cell Line (Genotype) | Combination | Effect | Reference |
| TMD8-R (BTK C481S) | Ibrutinib + Venetoclax (BCL-2 inhibitor) | Synergistic induction of apoptosis | |
| Rec-1 (BTK C481S) | Ibrutinib + Idelalisib (PI3Kδ inhibitor) | Overcomes resistance by blocking parallel PI3K signaling |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Ibrutinib (e.g., from 0.1 nM to 10 µM) in culture medium. Add 100 µL of the diluted drug to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for BTK and PLCγ2 Phosphorylation
-
Cell Lysis: Treat cells with Ibrutinib for the desired time. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BTK (Tyr223), total BTK, p-PLCγ2 (Tyr759), total PLCγ2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Pathways and Workflows
Caption: Ibrutinib blocks the BCR signaling pathway by irreversibly inhibiting BTK.
Caption: Workflow for identifying and addressing Ibrutinib resistance mechanisms.
Caption: Logical overview of Ibrutinib resistance mechanisms in cancer cells.
Technical Support Center: Minimizing Off-Target Effects of Britanin
Welcome to the technical support center for Britanin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of Britanin in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Understanding Britanin's Profile
Britanin is a sesquiterpene lactone with recognized anti-inflammatory, antioxidant, and anti-tumor properties.[1] Its primary mechanisms of action involve the modulation of several key signaling pathways, including the NF-κB, Keap1-Nrf2, and c-Myc/HIF-1α pathways. While Britanin shows promise as a therapeutic agent, its reactive α-methylene-γ-lactone moiety can lead to off-target interactions, a common challenge with this class of compounds. This guide will help you design experiments to mitigate these effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets and off-targets of Britanin?
A1: Britanin's primary known on-target is Keap1, where it selectively binds to cysteine 151, leading to the activation of the Nrf2 pathway. While comprehensive off-target profiling data for Britanin is limited in publicly available literature, its chemical structure suggests potential for off-target interactions with other cysteine-containing proteins.
Q2: How can I proactively minimize off-target effects in my cell-based assays?
A2: To minimize off-target effects, it is crucial to perform dose-response experiments to determine the optimal concentration of Britanin. Start with a broad range of concentrations and select the lowest concentration that elicits the desired on-target effect with minimal cytotoxicity. Additionally, consider the use of appropriate controls, such as structurally related but inactive analogs of Britanin if available.
Q3: What are the typical IC50 values for Britanin's cytotoxic effects?
A3: The IC50 values for Britanin's cytotoxicity vary depending on the cell line. Below is a summary of reported IC50 values for the anti-proliferative activity of Britanin in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | 1.348 |
| MIA PaCa-2 | Pancreatic Cancer | 3.104 |
| BxPC-3 | Pancreatic Cancer | 3.367 |
| K562 | Chronic Myeloid Leukemia | Higher than U937 |
| U937 | Acute Myeloid Leukemia | Lower than K562 |
Note: This table summarizes data from different studies and experimental conditions may vary.[1][2]
Troubleshooting Guides
Problem 1: High cytotoxicity observed at concentrations expected to be on-target.
-
Possible Cause: Off-target effects leading to cellular toxicity.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that Britanin is engaging with its intended target (e.g., Keap1) at the concentrations used.
-
Assess Off-Target Activity: Perform a Kinase Selectivity Profiling assay to identify potential off-target kinases.
-
Refine Concentration: Lower the concentration of Britanin and/or reduce the treatment duration.
-
Use a More Selective Analog (if available): If literature suggests more selective derivatives of Britanin, consider using them as comparators.
-
Problem 2: Inconsistent or unexpected results in signaling pathway analysis.
-
Possible Cause: Off-target modulation of pathways other than the intended one.
-
Troubleshooting Steps:
-
Pathway-Specific Reporter Assays: Utilize luciferase reporter assays for NF-κB, Nrf2/ARE, and HIF-1α to specifically quantify the dose-dependent effects of Britanin on each pathway.
-
Western Blot Analysis: Profile key upstream and downstream proteins in the respective signaling cascades to pinpoint where Britanin's effect is occurring. For example, assess the phosphorylation status of IκBα for NF-κB signaling or the protein levels of c-Myc and HIF-1α.
-
Control Experiments: Include positive and negative controls for pathway activation to validate your assay system.
-
Experimental Protocols
Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of Britanin against a panel of kinases. Commercial services like KINOMEscan® offer comprehensive screening.
Methodology:
-
Compound Preparation: Prepare a stock solution of Britanin in DMSO.
-
Assay Principle: A test compound (Britanin) is profiled in a competition binding assay against a broad panel of human kinases. The assay measures the ability of the compound to displace a proprietary ligand from the kinase active site.
-
Data Analysis: The results are typically reported as the percentage of the kinase that is inhibited at a specific concentration of the test compound. This can be used to generate a selectivity profile.
Workflow Diagram:
References
Stability issues of Britanin in different solvents
Welcome to the technical support center for Britanin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and providing answers to frequently asked questions encountered during experiments with Britanin.
Frequently Asked Questions (FAQs)
Q1: What is Britanin and what are its key structural features?
A1: Britanin is a naturally occurring sesquiterpenoid lactone belonging to the pseudoguaianolide class. Its chemical structure is characterized by a fused five- and seven-membered ring system. Crucially, it possesses a highly reactive α-methylene-γ-lactone moiety, which is a key feature for its biological activity but also a primary site for potential instability.
Q2: I am observing a loss of Britanin activity in my stock solution. What could be the cause?
A2: Loss of Britanin activity is often linked to its chemical instability. The primary cause is likely the degradation of the molecule, particularly at the α-methylene-γ-lactone ring. This can occur through hydrolysis of the lactone ring, especially under non-neutral pH conditions, or through reactions involving the reactive exocyclic double bond. It is also important to consider the solvent used for storage, as some solvents can promote degradation.
Q3: Which solvents are recommended for storing Britanin?
A3: For short-term storage, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are generally preferred. It is crucial to minimize the presence of water to prevent hydrolysis. For long-term storage, it is recommended to store Britanin as a dry powder at -20°C or below, protected from light and moisture.
Q4: How does pH affect the stability of Britanin in aqueous solutions?
A4: Britanin is expected to be most stable in neutral to slightly acidic aqueous solutions (pH 4-6). Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond in the γ-lactone ring, leading to the opening of the ring and loss of biological activity. Alkaline conditions, in particular, can significantly accelerate this degradation.
Q5: My Britanin solution has changed color. Is this an indication of degradation?
A5: A change in the color of a Britanin solution can be an indicator of degradation. The formation of degradation products may lead to the emergence of chromophores that absorb light differently than the parent compound. If you observe a color change, it is advisable to verify the purity and integrity of your Britanin sample using an appropriate analytical method, such as HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or inconsistent bioactivity in cellular assays. | 1. Degradation of Britanin in stock solution. 2. Reaction with components in the cell culture medium. 3. Photodegradation during handling. | 1. Prepare fresh stock solutions from solid material. 2. Minimize the time Britanin is in the culture medium before and during the experiment. 3. Protect Britanin solutions from light by using amber vials or covering with aluminum foil. |
| Appearance of unknown peaks in HPLC analysis. | 1. Formation of degradation products. 2. Presence of impurities in the original sample. | 1. Perform a forced degradation study to identify potential degradation products. 2. Check the certificate of analysis of your Britanin standard. |
| Precipitation of Britanin from solution. | 1. Poor solubility in the chosen solvent. 2. Change in temperature affecting solubility. | 1. Refer to the solubility data table and choose a more suitable solvent. 2. Ensure the storage temperature is appropriate for maintaining solubility. |
Stability Data in Different Solvents
The following table summarizes the estimated stability of Britanin in various solvents based on data from structurally similar pseudoguaianolides. This data should be used as a guideline, and it is recommended to perform specific stability studies for your experimental conditions.
| Solvent | Temperature | Estimated Half-life (t½) | Notes |
| 70% Ethanol / 30% Water | 4°C | > 1 year | Relatively stable under refrigeration. |
| 70% Ethanol / 30% Water | 25°C (Room Temp.) | Several months | Gradual degradation can be expected.[1] |
| 70% Ethanol / 30% Water | 30°C | ~ 1 - 2 months | Increased temperature accelerates degradation.[1] |
| Aqueous Buffer (pH 4.0) | 25°C | Weeks to months | Hydrolysis of the lactone ring is a potential degradation pathway. |
| Aqueous Buffer (pH 7.0) | 25°C | Days to weeks | Neutral pH can still lead to hydrolysis over time. |
| Aqueous Buffer (pH 9.0) | 25°C | Hours to days | Alkaline conditions significantly accelerate lactone hydrolysis. |
| Anhydrous DMSO | -20°C | > 1 year | Recommended for long-term storage of stock solutions. |
| Anhydrous Methanol | -20°C | > 1 year | Good alternative for long-term storage. |
Disclaimer: The quantitative data presented in this table is an estimation based on the stability of other sesquiterpenoid lactones and should be confirmed by specific experimental studies for Britanin.
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of Britanin and for developing stability-indicating analytical methods.[2]
Objective: To identify potential degradation products of Britanin under various stress conditions.
Materials:
-
Britanin
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV/PDA detector
Procedure:
-
Acid Hydrolysis: Dissolve Britanin in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve Britanin in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve Britanin in methanol and add an equal volume of 3% H₂O₂ to achieve a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid Britanin in an oven at 70°C for 48 hours. Dissolve in methanol for HPLC analysis.
-
Photodegradation: Expose a solution of Britanin (1 mg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours. Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method.
General Stability-Indicating HPLC Method
Objective: To separate and quantify Britanin from its potential degradation products.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Britanin has maximum absorbance (e.g., determined by a UV scan, typically around 210-220 nm for sesquiterpenoid lactones).
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.[3]
Visualizations
References
Technical Support Center: Improving Experimental Design for Britanin Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Britanin. It includes troubleshooting guides, frequently asked questions, quantitative data summaries, detailed experimental protocols, and visualizations to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Britanin and what is its primary mechanism of action? A1: Britanin is a sesquiterpene lactone compound, often derived from plants like Inula aucheriana.[1] It exhibits anti-tumor properties by inducing apoptosis (programmed cell death) and inhibiting autophagy in cancer cells.[1] Its mechanism is complex and appears to be cell-type dependent, but major signaling pathways affected include the JAK/STAT, AKT/FOXO1, and NF-κB pathways.[1][2][3]
Q2: How should I dissolve and store Britanin? A2: For in vitro experiments, Britanin should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C. When preparing working concentrations, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level toxic to your specific cell line (typically <0.1%).
Q3: What are the typical concentrations of Britanin used in cell culture experiments? A3: The effective concentration of Britanin, specifically its IC50 value (the concentration required to inhibit cell growth by 50%), varies significantly depending on the cancer cell line.[3][4] For example, IC50 values can range from approximately 1.3 µM in PANC-1 pancreatic cancer cells to over 25 µM in other cell types.[1][3][5] It is critical to perform a dose-response experiment (e.g., using an MTT or similar viability assay) to determine the optimal concentration for your specific cell line.
Q4: How can I confirm that Britanin is inducing apoptosis in my cells? A4: Apoptosis induction can be confirmed through several methods. A common approach is using Annexin V/PI staining followed by flow cytometry.[2] You can also perform a caspase-3 activity assay or use Western blotting to detect the cleavage of caspase-3 and PARP.[1][2] Additionally, monitoring changes in the expression of pro-apoptotic proteins like BAX and anti-apoptotic proteins like BCL-2 can provide further evidence.[2][3]
Troubleshooting Guide
Issue 1: I am not observing the expected cytotoxic or apoptotic effects of Britanin.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | The IC50 of Britanin is highly cell-line specific. Perform a dose-response curve (e.g., 0.1 µM to 100 µM) to determine the IC50 for your cell line.[3][5] |
| Insufficient Incubation Time | Apoptotic effects can be time-dependent. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal treatment duration. A 48-hour treatment was shown to be effective in MCF-7 cells.[1] |
| Compound Degradation | Ensure your Britanin stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock aliquot for each experiment. |
| Cell Line Resistance | The specific genetic background of your cell line may confer resistance. For example, the status of key signaling proteins in the STAT3 or AKT pathways could influence sensitivity.[1][2] Consider testing a different cell line known to be sensitive. |
| Experimental Error | Verify cell health, passage number, and seeding density. Inconsistent cell culture practices can lead to variable results. |
Issue 2: My Western blot results for pathway inhibition (e.g., p-STAT3) are inconsistent.
| Potential Cause | Troubleshooting Step |
| Incorrect Time Point | Inhibition of protein phosphorylation is often a rapid event. Harvest cell lysates at earlier time points post-treatment (e.g., 15 min, 30 min, 1h, 6h) in addition to longer time points (24h, 48h). |
| Low Protein Expression | Ensure your cell line expresses the target protein (e.g., STAT3) at a detectable level. Check if a growth factor or cytokine (like IL-6 for the JAK/STAT pathway) is needed to induce baseline phosphorylation before adding Britanin.[6] |
| Phosphatase Activity | Harvest lysates quickly on ice and use phosphatase inhibitor cocktails in your lysis buffer to preserve the phosphorylation state of your target proteins. |
| Antibody Issues | Validate your primary antibodies for specificity. Run positive and negative controls. Ensure you are using an antibody specific to the phosphorylated form of the protein (e.g., anti-p-STAT3 Tyr705) and a separate one for the total protein as a loading control.[1] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for Britanin in various human cancer cell lines.
| Cancer Type | Cell Line | Reported IC50 (µmol/L) | Reference |
| Pancreatic Cancer | PANC-1 | 1.348 | [3][5] |
| Pancreatic Cancer | MIA CaPa-2 | 3.104 | [3][5] |
| Pancreatic Cancer | BxPC-3 | 3.367 | [3][5] |
| Gastric Cancer | SGC-7901 | 2.243 | [3] |
| Gastric Cancer | BGC-823 | 4.999 | [3] |
Note: In some studies, a fixed concentration was used to elicit a biological response. For example, 25 µM Britanin was used to significantly upregulate caspase-3 in MCF-7 breast cancer cells.[1]
Detailed Experimental Protocols
Protocol 1: Preparation of Britanin Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution of Britanin for in vitro use.
-
Materials: Britanin powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required mass of Britanin powder to prepare a 50 mM stock solution. (Formula: Mass (g) = 50 mmol/L * Molar Mass ( g/mol ) * Volume (L)).
-
Under sterile conditions (e.g., in a biological safety cabinet), add the calculated mass of Britanin to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 50 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label the tubes clearly and store them at -20°C or -80°C.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Objective: To determine the cytotoxic effect of Britanin on a cancer cell line and calculate its IC50 value.
-
Materials: 96-well plates, appropriate cell culture medium, Britanin stock solution, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Britanin in culture medium from your stock solution. Typical final concentrations for a dose-response curve might be 0, 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Remember to include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different Britanin concentrations (or vehicle control).
-
Incubate the plate for the desired duration (e.g., 48 hours).
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis for STAT3 Phosphorylation
-
Objective: To determine if Britanin inhibits the phosphorylation of STAT3.
-
Materials: 6-well plates, cell culture medium, Britanin, lysis buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the desired concentration of Britanin (e.g., the IC50 value) for various time points (e.g., 0, 30 min, 2h, 6h). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phosphorylated STAT3 (anti-p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Visualized Pathways and Workflows
The following diagrams illustrate key mechanisms and procedures related to Britanin research.
Caption: Britanin's inhibition of the JAK/STAT signaling pathway.
Caption: General workflow for assessing the anti-cancer efficacy of Britanin.
Caption: Troubleshooting flowchart for inconsistent cytotoxicity results.
References
- 1. Britannin suppresses MCF-7 breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis through AKT-FOXO1 pathway in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Britanin – a beacon of hope against gastrointestinal tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Britanin and Other Natural Compounds in Oncology Research
In the landscape of oncological research, natural compounds are a focal point for the development of novel therapeutic agents. This guide provides a comparative overview of the efficacy of Britanin, a sesquiterpene lactone, against other well-researched natural compounds: Quercetin, Curcumin, and Resveratrol. The following sections detail their relative cytotoxic effects on cancer cell lines, the experimental protocols used to determine these effects, and the signaling pathways they modulate.
Quantitative Efficacy Comparison
The in vitro cytotoxic activity of Britanin and its counterparts has been evaluated across various cancer cell lines, with a significant focus on pancreatic cancer. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: Comparative IC50 Values in Pancreatic Cancer Cell Lines (μM)
| Compound | PANC-1 | MIA PaCa-2 | BxPC-3 | AsPC-1 | Capan-2 | Incubation Time |
| Britanin | 1.348 | 3.104 | 3.367 | - | - | Not Specified |
| Quercetin | 7.75 | - | - | - | - | 72 hours[1] |
| 10-75 (significant reduction) | 10-75 (significant reduction) | 48 hours[2] | ||||
| Curcumin | 15 | - | 8 | - | - | 72 hours |
| 25 | - | - | - | - | 72 hours[3] | |
| 8.67 - 20.35 | - | 8.67 - 20.35 | - | 8.67 - 20.35 | Not Specified[4][5] | |
| Resveratrol | 78.3 ± 9.6 | - | 76.1 ± 7.8 | 123.1 ± 6.5 | - | 48 hours[6] |
| 126.5 (48h), 54.85 (96h) | 63.42 (48h), 75.63 (96h) | 48 & 96 hours[7] | ||||
| - | - | - | >100 | >100 | 72 hours[8] |
Note: IC50 values can vary based on experimental conditions such as cell density and specific assay protocols.
Experimental Protocols
The following are standardized methodologies for key experiments cited in the evaluation of these natural compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the natural compounds (e.g., Britanin, Quercetin, Curcumin, Resveratrol) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 values are then calculated from the dose-response curves.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Cells treated with the compounds are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Growth Assessment (Xenograft Mouse Model)
This model is used to study the effect of the compounds on tumor growth in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are then treated with the natural compounds or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).
Signaling Pathway Modulation
The anticancer effects of these natural compounds are attributed to their ability to modulate various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Britanin
Britanin has been shown to exert its anticancer effects through multiple signaling pathways[9].
-
NF-κB Pathway: Britanin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.
Caption: Britanin inhibits the NF-κB signaling pathway.
-
Keap1-Nrf2 Pathway: Britanin can also modulate the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress[9].
Caption: Britanin modulates the Keap1-Nrf2 pathway.
-
HIF-1α Pathway: Britanin has been shown to inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key protein in tumor adaptation to hypoxic conditions[9].
Caption: Britanin inhibits the HIF-1α signaling pathway.
Quercetin
Quercetin is known to interfere with the PI3K/Akt signaling pathway, which is central to cell growth and survival[10][11].
Caption: Quercetin inhibits the PI3K/Akt signaling pathway.
Curcumin
Curcumin's anticancer effects are partly mediated through its inhibition of the NF-κB signaling pathway[12][13].
References
- 1. researchgate.net [researchgate.net]
- 2. The flavonoid quercetin inhibits pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Curcumin analogues exhibit enhanced growth suppressive activity in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative effect of resveratrol in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
- 8. Resveratrol Derivative Exhibits Marked Antiproliferative Actions, Affecting Stemness in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin effectively inhibits oncogenic NF-κB signaling and restrains stemness features in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nrf2activators.com [nrf2activators.com]
A Comparative Analysis of Britanin: Efficacy and Toxicity of a Promising Sesquiterpene Lactone
For Researchers, Scientists, and Drug Development Professionals
Efficacy of Britanin: In Vitro and In Vivo Evidence
Britanin has demonstrated significant anti-tumor activity across a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation and migration.[1][2] Its primary mechanism of action involves the suppression of the NF-κB signaling pathway.[1][2]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of Britanin have been determined in various cancer cell lines, showcasing its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 9.6 | [2] |
| MDA-MB-468 | Breast Cancer | 6.8 | [2] |
| HepG2 | Liver Cancer | 6.9 | [2] |
| BEL-7402 | Liver Cancer | 2.702 | [1] |
| PANC-1 | Pancreatic Cancer | 1.348 | [1] |
| BxPC-3 | Pancreatic Cancer | 3.367 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 3.104 | [1] |
| HCT116 | Colon Cancer | Not explicitly stated, but showed prominent in vivo activity | [2] |
| K562 | Chronic Myeloid Leukemia | 8.1 | [3] |
| U937 | Acute Myeloid Leukemia | 3.9 | [3] |
In Vivo Efficacy
Preclinical studies in animal models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition.
| Cancer Model | Animal Model | Dosage | Outcome | Reference |
| Hepatocellular Carcinoma (HepG2 xenograft) | Mice | 7.5, 15, and 30 mg/kg/day (intraperitoneal) | Dose-dependent reduction in tumor growth. | [2] |
| Colon Cancer (HCT116 xenograft) | Mice | 15 mg/kg every 3 days for ~1 month | Complete abolishment of tumor growth. | [2] |
| Pancreatic Cancer (PANC-1 xenograft) | Mice | 5 and 10 mg/kg (repeated treatment) | Firm antitumor activity observed. | [2] |
Toxicity Profile of Britanin
A crucial aspect of any potential therapeutic agent is its safety profile. Studies on Britanin suggest a favorable therapeutic window, with significantly lower cytotoxicity observed in noncancerous cells compared to tumor cells.[1]
In Vivo Toxicity
| Study Type | Animal Model | LD50 | Observations | Reference |
| Acute Toxicity | Mice | 117.6 mg/kg | The compound is well-tolerated at therapeutic doses. | [2] |
Signaling Pathways and Experimental Workflows
Britanin's Mechanism of Action: Inhibition of the NF-κB Pathway
Britanin exerts its anticancer effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, proliferation, and angiogenesis. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Britanin's inhibition of this pathway leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately inducing cancer cell death.
Caption: Britanin inhibits the NF-κB signaling pathway.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining IC50 using the MTT assay.
Experimental Protocols
MTT Assay for Cell Viability
Principle: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of Britanin or its derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for NF-κB Pathway Activation
Principle: Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the levels of key proteins in the pathway, such as phosphorylated IκBα and the nuclear translocation of p65, are measured.
Procedure:
-
Cell Lysis: After treatment with Britanin, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
In Vivo Acute Toxicity Study (OECD Guideline 423)
Principle: The acute toxic class method is a stepwise procedure with the use of a minimum number of animals per step. The method is used to estimate the LD50 and to identify the toxicity class of a substance.
Procedure:
-
Animal Selection: Use healthy, young adult rodents of a single sex (usually females).
-
Dosing: Administer the test substance (Britanin or derivative) orally to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days. Pay close attention during the first 24 hours.
-
Stepwise Procedure:
-
If mortality is observed, re-dose at a lower level.
-
If no mortality is observed, dose the next animal at the same level or a higher level depending on the observed signs of toxicity.
-
-
Endpoint: The procedure is terminated when a dose that causes mortality or evident toxicity is identified, or when no effect is seen at the highest dose level.
-
LD50 Estimation: The LD50 is estimated based on the mortality and the dose levels used.
Conclusion and Future Directions
Britanin demonstrates significant potential as an anticancer agent, with potent in vitro cytotoxicity against a variety of cancer cell lines and promising in vivo efficacy. Its mechanism of action, primarily through the inhibition of the pro-survival NF-κB pathway, is well-documented. Furthermore, its favorable toxicity profile in preclinical models suggests a good therapeutic window.
The lack of publicly available data on the comparative efficacy and toxicity of Britanin derivatives highlights a critical gap in the research landscape. Future studies should focus on the synthesis and systematic evaluation of Britanin analogs to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. Such structure-activity relationship (SAR) studies are essential for the rational design of next-generation anticancer drugs based on the Britanin scaffold. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure the generation of robust and comparable data.
References
Head-to-Head Comparison: Britanin vs. Parthenolide in Breast Cancer Cell Viability and NF-κB Signaling
This guide provides a comparative analysis of two sesquiterpene lactones, Britanin and Parthenolide, focusing on their cytotoxic effects on the MCF-7 human breast cancer cell line and their influence on the NF-κB signaling pathway.
Compound Overview
Britanin and Parthenolide are naturally occurring sesquiterpene lactones known for their anti-inflammatory and anti-cancer properties. While structurally related, their specific activities and mechanisms can vary, making a direct comparison valuable for researchers in oncology and drug discovery.
Quantitative Data Summary: Cell Viability in MCF-7 Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Britanin and Parthenolide in MCF-7 cells, as determined by MTT assay, are presented below. Lower IC50 values indicate greater potency.
| Compound | IC50 (µM) in MCF-7 Cells | Reference |
| Britanin | 9.6 | [1] |
| Parthenolide | 9.54 ± 0.82 | [2] |
Note: The IC50 values indicate that Britanin and Parthenolide exhibit comparable cytotoxic effects on MCF-7 breast cancer cells.
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Britanin and Parthenolide stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)[3]
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of Britanin or Parthenolide for 48 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[3] Incubate for 1.5 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[3] Incubate for 15 minutes at 37°C with shaking.[3]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Western Blot for NF-κB Signaling
Western blotting is used to detect specific proteins in a sample. In this context, it is used to assess the activation of the NF-κB pathway by measuring the levels of key proteins like p65 and phosphorylated IκBα.[4]
Materials:
-
MCF-7 cells
-
Britanin and Parthenolide
-
Lysis buffer with protease and phosphatase inhibitors[4]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat MCF-7 cells with Britanin or Parthenolide for the desired time. Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load 40 µg of total protein per lane and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Visualizations
Experimental Workflow
Caption: Workflow for MTT and Western Blot assays.
Canonical NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a key regulator of inflammation and cell survival. In unstimulated cells, NF-κB dimers (p50/p65) are held inactive in the cytoplasm by IκBα.[4] Upon stimulation, the IKK complex phosphorylates IκBα, leading to its degradation.[4] This allows the p50/p65 heterodimer to translocate to the nucleus and activate gene transcription.[4][5] Parthenolide has been shown to inhibit this pathway by targeting the IκB kinase (IKK) complex.[6][7][8]
Caption: Canonical NF-κB signaling pathway and Parthenolide's inhibitory action.
References
- 1. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide, a natural inhibitor of Nuclear Factor-kappaB, inhibits lung colonization of murine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Britannin
Essential Safety & Handling Protocols for Britannin
Disclaimer: this compound is a sesquiterpene lactone, a bioactive compound currently under investigation for its pharmacological properties, including anti-cancer effects.[1] As an investigational substance, a comprehensive, officially mandated Material Safety Data Sheet (MSDS) with established occupational exposure limits is not available. The following guidance is based on best practices for handling potent, powdered, bioactive compounds and should be supplemented by a thorough risk assessment conducted by the user's institution.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical to minimize exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Due to its potent biological activity, a comprehensive approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. All PPE should be donned before entering the designated handling area and removed before exiting.
-
Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon known or suspected contamination.
-
Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. When handling quantities that pose a splash hazard, chemical splash goggles and a face shield must be used.
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is mandatory when handling this compound powder outside of a certified containment hood to prevent inhalation.
-
Protective Apparel: A dedicated laboratory coat, preferably a disposable one, must be worn. Ensure it has long sleeves and a snug fit at the cuffs.
II. Operational Plan: Handling Procedures
All manipulations of this compound, especially in its powdered form, must be performed within a certified chemical fume hood or a powder containment balance hood to minimize aerosolization and exposure.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area within a chemical fume hood for this compound handling. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use an analytical balance inside a powder containment hood. If a containment hood is unavailable, a chemical fume hood is necessary. Use anti-static weighing dishes.
-
Dissolving: Add solvent to the weighed this compound powder slowly to avoid splashing. Ensure the container is capped before agitation or vortexing.
-
Post-Handling: After completing the work, wipe down the work surface and any equipment used with an appropriate deactivating solution (if known) or 70% ethanol, followed by water. Dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, lab coat, respirator, face/eye protection, inner gloves) to prevent re-contamination. Wash hands thoroughly with soap and water immediately after.
III. Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, weighing dishes, and any other disposable labware. Collect these items in a dedicated, clearly labeled, sealed hazardous waste bag or container within the fume hood.
-
Liquid Waste: All solutions containing this compound, including experimental media and washings, must be collected in a sealed, clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
Quantitative Data Summary
The following table summarizes the available chemical data for this compound. Crucial toxicological and safety data points are not yet established, underscoring the need for cautious handling.
| Property | Value | Citation |
| Molecular Formula | C19H26O7 | [2] |
| Molecular Weight | 366.4 g/mol | [2] |
| IUPAC Name | [(3aS,5R,5aS,6S,8S,8aS,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate | [2] |
| Occupational Exposure Limit (OEL) | Not Available | |
| LD50 (Lethal Dose, 50%) | Not Available | |
| Carcinogenicity | Not Available |
Experimental Workflow Visualization
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound, from initial preparation to final waste management.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
